1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in patents. For instance, the synthesis of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives involves various steps, including the use of reducing agents such as sodium borohydride .Molecular Structure Analysis
The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin-2-yl moiety, a phenylurea moiety, and a methyl group at the 10-position. The molecular weight of the compound is 282.299.Scientific Research Applications
- The compound belongs to the class of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives. Some of these derivatives exhibit selective inhibition of the dopamine D2 receptor .
- Another related compound, 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one, has been investigated for its potential cardiovascular applications .
Dopamine D2 Receptor Antagonism
Cardiovascular Preparations
Chemical Synthesis Studies
properties
IUPAC Name |
1-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-24-17-9-5-6-10-19(17)27-18-12-11-15(13-16(18)20(24)25)23-21(26)22-14-7-3-2-4-8-14/h2-13H,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLCIERZJMQCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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